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Compound of Interest

Compound Name: 10H-Phenothiazine, 2-methyl-

CAS No.: 5828-51-3

Cat. No.: B12664748

Get Quote

Executive Summary & Core Data
2-Methylphenothiazine (2-Me-PTZ) exhibits a characteristic dual-band absorption profile in the

ultraviolet region, arising from the electronic transitions of its tricyclic heteroaromatic core.[1]

Unlike its N-methylated counterpart (10-methylphenothiazine) or the dye Toluidine Blue (often

confused in literature), 2-Me-PTZ retains the N-H functionality, allowing for specific redox-active

behaviors.[1]

Primary Absorption Maxima ( )
The following values represent the neutral molecule in standard polar aprotic and protic

solvents.
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Electronic
State
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Transition
Assignment

Neutral Ground

State

Ethanol /

Methanol
254 – 257 318 – 322

(Benzene-like) &

(Heteroatom)

Neutral Ground

State

Acetonitrile

(MeCN)
253 – 255 316 – 320

High-energy

dominance

Radical Cation (

)

Acidic Media /

Oxidative
515 – 520 ~750 (Broad)

Charge Transfer

(Visible Region -

Red Color)

Critical Distinction: Do not confuse 2-Methylphenothiazine with Toluidine Blue O (3-amino-7-

dimethylamino-2-methylphenothiazine), which absorbs at 626 nm.[1] The absence of the amino

auxochromes in 2-Me-PTZ keeps its primary absorption strictly in the UV range.[1]

Molecular Context & Chromophore Mechanics
The UV-Vis spectrum of 2-methylphenothiazine is governed by the phenothiazine chromophore

—a tricyclic system containing sulfur and nitrogen heteroatoms.[1]

The Auxochromic Effect
The methyl group at the C2 position acts as a weak auxochrome (electron-donating group via

hyperconjugation).[1]

Parent Phenothiazine:

nm,

nm.[1]
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2-Methyl Shift: The C2-methyl substitution induces a slight bathochromic shift (Red Shift) of

2–5 nm compared to the parent molecule.[1] This stabilizes the

excited state slightly more than the ground state.

Electronic Transitions:

Band I (~255 nm): Intense

transition derived from the benzene rings.

Band II (~320 nm): Weaker

transition involving the lone pairs on the Sulfur and Nitrogen atoms interacting with the
aromatic system.

Experimental Protocol: Self-Validating Measurement
To ensure data integrity and reproducibility, follow this standardized protocol. This workflow

includes a "self-check" step using the radical cation formation to verify compound identity.

Reagents & Equipment[1][2]
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH).[1] Note: Avoid

chlorinated solvents like chloroform for initial baselines as they can induce photo-oxidation.

[1]

Blank: Pure solvent from the same bottle used for solvation.

Cuvette: Quartz (Suprasil), 10 mm path length.[1]

Step-by-Step Methodology
Baseline Correction:

Fill two cuvettes with pure solvent.[1]

Run a baseline scan (200–800 nm).[1] Absorbance must be

A.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://patents.google.com/patent/US11060027B2/en
https://patents.google.com/patent/US11060027B2/en
https://patents.google.com/patent/US11060027B2/en
https://patents.google.com/patent/US11060027B2/en
https://patents.google.com/patent/US11060027B2/en
https://patents.google.com/patent/US11060027B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12664748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stock Solution Preparation:

Weigh 2.13 mg of 2-Methylphenothiazine (MW: 213.30 g/mol ).[1]

Dissolve in 10 mL MeCN to create a 1.0 mM stock.

Validation: Solution should be clear and colorless.[1] A pink/red tint indicates premature

oxidation.

Working Solution & Measurement:

Dilute 100

L of stock into 2.9 mL solvent (Final: 33

M).

Scan 200–400 nm.[1]

Success Criteria: Absorbance at

(255 nm) should be between 0.3 – 0.8 A.[1]

Identity Verification (Radical Cation Test):

Add 1 drop of dilute

or expose the solution to UV light for 60 seconds.

Observation: The solution should turn pink/red.

Scan: A new peak will appear at ~515-520 nm.[1] This confirms the integrity of the

phenothiazine core.[1]

Mechanistic Visualization
The following diagram illustrates the electronic states and the experimental verification

workflow.
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Caption: Transition from neutral ground state (UV absorbing) to the radical cation (Visible

absorbing) serves as a spectroscopic fingerprint for 2-methylphenothiazine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://patents.google.com/patent/US11060027B2/en
https://patents.google.com/patent/US11060027B2/en
https://webbook.nist.gov/cgi/cbook.cgi?ID=C92842&Mask=400
https://www.benchchem.com/product/b12664748/docs#spectroscopic-profiling-of-2-methylphenothiazine-uv-vis-absorption-maxima
https://www.benchchem.com/product/b12664748/docs#spectroscopic-profiling-of-2-methylphenothiazine-uv-vis-absorption-maxima
https://www.benchchem.com/product/b12664748/docs#spectroscopic-profiling-of-2-methylphenothiazine-uv-vis-absorption-maxima
https://www.benchchem.com/product/b12664748/docs#spectroscopic-profiling-of-2-methylphenothiazine-uv-vis-absorption-maxima
https://www.benchchem.com/product/b12664748?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12664748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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